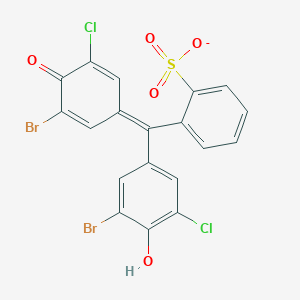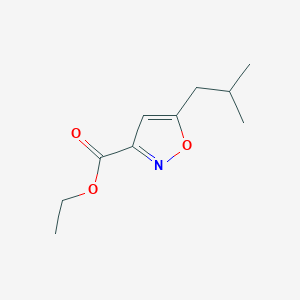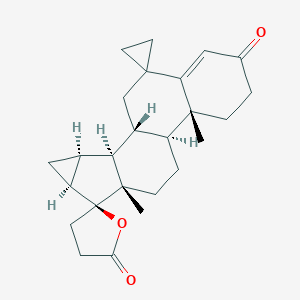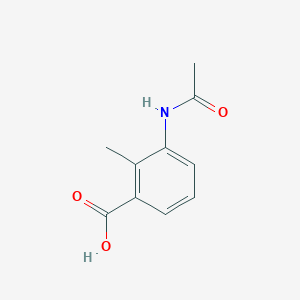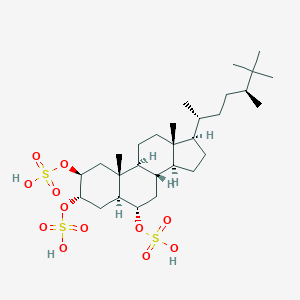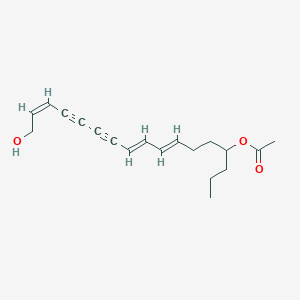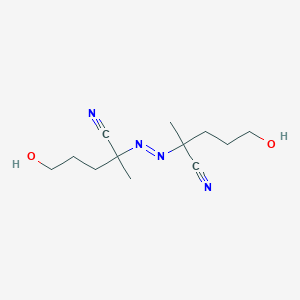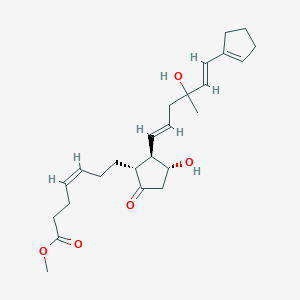
Remiprostol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Remiprostol is a synthetic prostaglandin E1 (PGE1) analogue that has been extensively studied for its potential therapeutic applications. It is a potent vasodilator and has been shown to have a wide range of physiological and biochemical effects.
Wirkmechanismus
Remiprostol acts as a potent vasodilator by activating the Remiprostol receptor. It also inhibits platelet aggregation and has anti-inflammatory properties. Remiprostol has been shown to increase the production of cyclic AMP, which leads to relaxation of smooth muscle cells and vasodilation.
Biochemische Und Physiologische Effekte
Remiprostol has a wide range of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which leads to vasodilation. Remiprostol also inhibits the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator. Remiprostol has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Remiprostol has several advantages for lab experiments. It is a potent vasodilator and can be used to study the effects of vasodilation on various physiological systems. Remiprostol has anti-inflammatory properties and can be used to study the effects of inflammation on various physiological systems. However, Remiprostol has limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous prostaglandins. Remiprostol also has a short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on Remiprostol. One potential area of research is the use of Remiprostol in the treatment of pulmonary hypertension. Remiprostol has been shown to have vasodilatory effects on the pulmonary vasculature and may be a potential therapeutic option for this condition. Another potential area of research is the use of Remiprostol in the treatment of erectile dysfunction. Remiprostol has been shown to have vasodilatory effects on the penile vasculature and may be a potential therapeutic option for this condition. Additionally, further research is needed to elucidate the mechanisms of action of Remiprostol and its potential therapeutic applications in various conditions.
Synthesemethoden
Remiprostol is synthesized by the esterification of 16,16-dimethyl-trans-delta2-Remiprostol with a 3-hydroxypropyl group. The resulting compound is then purified by column chromatography. The synthesis method has been optimized to produce high yields of pure Remiprostol.
Wissenschaftliche Forschungsanwendungen
Remiprostol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of physiological and biochemical effects, including vasodilation, anti-inflammatory, and anti-ulcer properties. Remiprostol has been investigated for its potential use in the treatment of various conditions, such as gastric ulcers, pulmonary hypertension, and erectile dysfunction.
Eigenschaften
CAS-Nummer |
110845-89-1 |
|---|---|
Produktname |
Remiprostol |
Molekularformel |
C25H36O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1 |
InChI-Schlüssel |
ZZVPHCPLTZTOBC-XBFCOAIZSA-N |
Isomerische SMILES |
CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |
SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Kanonische SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Synonyme |
Remiprostol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



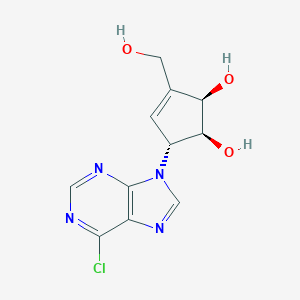
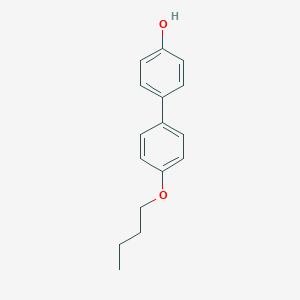
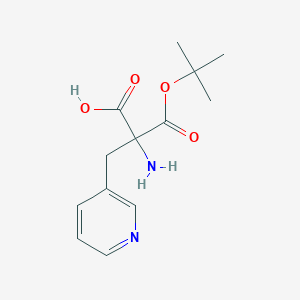
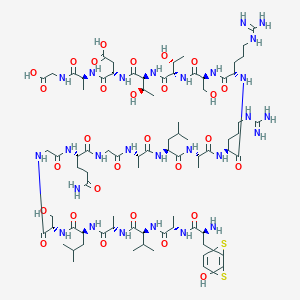
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
